molecular formula C12H24N2O3 B13195101 tert-Butyl N-[(4-ethoxypyrrolidin-3-yl)methyl]carbamate

tert-Butyl N-[(4-ethoxypyrrolidin-3-yl)methyl]carbamate

Cat. No.: B13195101
M. Wt: 244.33 g/mol
InChI Key: GNORXHTXMBLWJX-UHFFFAOYSA-N
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Description

tert-Butyl N-[(4-ethoxypyrrolidin-3-yl)methyl]carbamate is a chemical building block of interest in medicinal chemistry and pharmaceutical research. Compounds featuring a pyrrolidine ring and a carbamate-protected amine, such as this one, are frequently employed as synthetic intermediates in the development of active pharmaceutical ingredients (APIs) . The tert-butyloxycarbonyl (Boc) group serves as a crucial protecting group for amines, allowing for selective reactions at other molecular sites during multi-step synthesis . Structurally similar pyrrolidine-based intermediates have been utilized in the synthesis of ligands targeting G protein-coupled receptors (GPCRs) , a major class of drug targets. For instance, research into bitopic ligands for dopamine receptors (D2R and D3R) relies on advanced pyrrolidine derivatives to achieve receptor selectivity and affinity . Furthermore, the pyrrolidine scaffold is a common feature in compounds investigated as histamine H4 receptor antagonists, which are being studied for their potential in treating inflammatory conditions, asthma, and pruritus . The specific stereochemistry and substitution pattern on the pyrrolidine ring, including the 4-ethoxy group, can significantly influence the biological activity and physicochemical properties of the resulting molecules . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the relevant scientific literature for handling and application protocols.

Properties

Molecular Formula

C12H24N2O3

Molecular Weight

244.33 g/mol

IUPAC Name

tert-butyl N-[(4-ethoxypyrrolidin-3-yl)methyl]carbamate

InChI

InChI=1S/C12H24N2O3/c1-5-16-10-8-13-6-9(10)7-14-11(15)17-12(2,3)4/h9-10,13H,5-8H2,1-4H3,(H,14,15)

InChI Key

GNORXHTXMBLWJX-UHFFFAOYSA-N

Canonical SMILES

CCOC1CNCC1CNC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Starting Materials and General Strategy

Detailed Reaction Scheme Example

tert-butyl pyrrolidin-3-ylcarbamate + 4-ethoxyalkyl bromide
   (Base, DCM or THF, room temperature)
   → tert-Butyl N-[(4-ethoxypyrrolidin-3-yl)methyl]carbamate
  • Step 1: Boc-protection of pyrrolidin-3-ylamine
  • Step 2: Alkylation with ethoxy-substituted alkyl bromide
  • Step 3: Purification by column chromatography
  • Step 4: Optional Boc-deprotection with trifluoroacetic acid (TFA) if free amine is needed

Summary Table of Preparation Conditions and Yields

Compound Intermediate Reagents/Conditions Yield (%) Notes
tert-Butyl pyrrolidin-3-ylcarbamate Boc2O, base, solvent >90 Standard protection step
This compound Alkylation with 1-bromo-2-methylpropane, base, DCM/THF, rt 60-70 Alkylation introducing ethoxy group
Deprotected amine form TFA, rt, 4 h 95-98 Removal of Boc protecting group

Research Results and Characterization

  • NMR Spectroscopy:
    Proton NMR spectra show characteristic tert-butyl signals (singlet near 1.4 ppm), ethoxy methyl triplets (~0.9–1.0 ppm), and multiplets corresponding to the pyrrolidine ring protons (2.3–4.3 ppm).

  • Mass Spectrometry:
    Molecular ion peaks consistent with the molecular weight of 244.33 g/mol confirm the expected molecular formula.

  • Purity: Purification by flash chromatography yields analytically pure compounds suitable for further synthetic applications or biological evaluation.

Chemical Reactions Analysis

tert-Butyl N-[(4-ethoxypyrrolidin-3-yl)methyl]carbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl N-[(4-ethoxypyrrolidin-3-yl)methyl]carbamate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl N-[(4-ethoxypyrrolidin-3-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Structural Analogues with Pyrrolidine Backbone

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents on Pyrrolidine Molecular Weight (g/mol) Key Applications/Synthesis Methods Reference
tert-Butyl (pyrrolidin-3-yl)methylcarbamate Unsubstituted pyrrolidine ~185.25 Intermediate in peptide synthesis
tert-Butyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate 4-hydroxy, 3R,4R stereochemistry 238.71 (HCl salt) Chiral building block for drug discovery
tert-Butyl N-[(3R)-1-(pyrimidin-4-yl)pyrrolidin-3-yl]carbamate Pyrimidin-4-yl at N1, 3R configuration 276.32 Kinase inhibitor precursors
tert-Butyl N-[(4-cyanooxan-4-yl)methyl]carbamate Tetrahydropyran (oxane) with cyano 240.30 Heterocyclic scaffold for medicinal chemistry
Target compound : tert-Butyl N-[(4-ethoxypyrrolidin-3-yl)methyl]carbamate 4-ethoxy, pyrrolidine ring ~257.35 (estimated) Hypothesized use in VHL ligand optimization
Key Observations:
  • This contrasts with 4-hydroxy derivatives (e.g., ), where hydrogen bonding may dominate.
  • Stereochemical Influence : Chiral analogs like the 3R,4R-hydroxypyrrolidine derivative highlight the importance of stereochemistry in drug-receptor interactions, suggesting that the target compound’s 4-ethoxy substituent’s configuration could critically impact its activity.
  • Heterocyclic Diversity : Replacement of pyrrolidine with oxane (as in ) demonstrates how ring size and heteroatom positioning alter physicochemical properties, such as logP and conformational flexibility.

Analogs with Aromatic Substitutents

Several tert-butyl carbamates feature aromatic backbones instead of pyrrolidine:

Compound Name Aromatic Core Substitutents Molecular Weight (g/mol) Applications Reference
tert-Butyl (4-Bromo-3-methoxybenzyl)carbamate 4-bromo, 3-methoxy phenyl 316.19 VHL ligand synthesis
tert-Butyl N-((4-(4-Methylthiazol-5-yl)phenyl)methyl)carbamate 4-methylthiazole-linked phenyl 318.40 Protein degradation (PROTACs)
tert-Butyl N-(5-formylpyridin-3-yl)carbamate Pyridine with formyl group 222.24 Antibacterial agent intermediates
Key Observations:
  • Biological Activity : Aromatic analogs with halogen or heterocyclic groups (e.g., 4-methylthiazole in ) are often optimized for target binding (e.g., VHL or kinase pockets), whereas the target compound’s pyrrolidine-ethoxy motif may favor interactions with enzymes requiring flexible, nitrogen-rich scaffolds.
  • Synthetic Flexibility : Bromo and methoxy substituents (e.g., ) enable further functionalization via cross-coupling reactions, whereas the ethoxy group in the target compound may limit such derivatization without prior deprotection.

Biological Activity

Tert-butyl N-[(4-ethoxypyrrolidin-3-yl)methyl]carbamate is a compound of interest in medicinal chemistry due to its potential therapeutic applications, particularly in neurodegenerative diseases such as Alzheimer's disease (AD). This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and relevant case studies.

  • Molecular Formula : C12H24N2O2
  • Molecular Weight : 228.33 g/mol
  • CAS Number : 1820580-64-0

Research indicates that this compound exhibits several biological activities:

  • Inhibition of Enzymes :
    • The compound has been shown to inhibit β-secretase and acetylcholinesterase, which are crucial in the pathology of Alzheimer's disease. Specifically, it has an IC50 value of 15.4 nM for β-secretase and a Ki value of 0.17 μM for acetylcholinesterase, indicating potent enzyme inhibition .
  • Reduction of Amyloid Beta Aggregation :
    • In vitro studies demonstrated that the compound can inhibit amyloid beta (Aβ) aggregation by up to 85% at a concentration of 100 μM. This is significant as Aβ aggregation is a hallmark of Alzheimer's pathology .
  • Protection Against Oxidative Stress :
    • The compound has shown protective effects against oxidative stress induced by Aβ in astrocyte cultures, reducing levels of tumor necrosis factor-alpha (TNF-α) and free radicals .

In Vitro Studies

In astrocyte cell cultures treated with Aβ 1-42, the compound significantly improved cell viability from 43.78% (Aβ treated) to 62.98% when co-treated with this compound, indicating a protective effect against neurotoxicity .

In Vivo Studies

In animal models mimicking Alzheimer's disease (e.g., scopolamine-induced models), the compound's efficacy was assessed. Although it exhibited some protective effects, it did not show statistically significant differences compared to control groups treated with established drugs like galantamine . This suggests that while the compound has potential, its bioavailability and effectiveness in vivo may require further optimization.

Case Studies and Research Findings

Several studies have focused on the biological activity of similar compounds within the same chemical class:

  • Neuroprotective Effects :
    • A related study demonstrated that compounds with similar structures can provide neuroprotection by modulating inflammatory responses and oxidative stress in neuronal cells .
  • Antimicrobial Activity :
    • Some derivatives have shown antibacterial activity against drug-resistant strains such as MRSA and VRE, indicating a broader pharmacological profile beyond neuroprotection .

Summary of Biological Activity

Activity Mechanism/Effect Efficacy
Enzyme Inhibitionβ-secretase (IC50 = 15.4 nM), Acetylcholinesterase (Ki = 0.17 μM)High
Amyloid Beta Aggregation85% inhibition at 100 μMSignificant
Protection Against Oxidative StressReduction in TNF-α and free radicalsModerate
Cell Viability ImprovementIncreased from 43.78% to 62.98% in Aβ treated cellsNotable but requires further study

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing tert-Butyl N-[(4-ethoxypyrrolidin-3-yl)methyl]carbamate?

The synthesis typically involves multi-step protection-deprotection strategies. For pyrrolidine-based carbamates, a common approach includes:

  • Amino group protection : Use tert-butyl carbamate (Boc) groups via reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with a base like triethylamine (TEA) .
  • Functionalization : Introduce the ethoxy group at the pyrrolidine ring via nucleophilic substitution or Mitsunobu reactions. For example, 4-hydroxypyrrolidine intermediates can be alkylated using ethyl iodide in the presence of a base .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization for high purity (>95%) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure and purity?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and pyrrolidine/ethoxy substituents. 2D NMR (COSY, HSQC) resolves stereochemistry and connectivity .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ for C₁₃H₂₄N₂O₃: calculated 280.1788, observed 280.1792) .
  • X-ray crystallography : Single-crystal analysis resolves absolute configuration, critical for chiral centers in pyrrolidine derivatives .

Advanced Research Questions

Q. How can contradictory data on reaction yields or stereoselectivity in synthesis be resolved?

Discrepancies often arise from:

  • Solvent polarity effects : Polar aprotic solvents (e.g., DMF) may favor different transition states vs. non-polar solvents (e.g., toluene). Systematic solvent screening is recommended .
  • Catalyst optimization : Chiral catalysts (e.g., BINOL-derived phosphoric acids) improve enantioselectivity in pyrrolidine functionalization. Kinetic studies (e.g., variable-temperature NMR) identify rate-limiting steps .
  • Computational modeling : DFT calculations (e.g., Gaussian 16) predict steric/electronic influences on reaction pathways, aiding in rational design .

Q. What strategies are effective for analyzing this compound’s reactivity in medicinal chemistry applications?

  • Boc group stability : Evaluate deprotection kinetics under acidic conditions (e.g., TFA/DCM) via HPLC monitoring. Ethoxy groups may alter Boc cleavage rates compared to non-ethoxy analogs .
  • Structure-activity relationships (SAR) : Synthesize analogs (e.g., varying ethoxy chain length) and assay against biological targets (e.g., kinase inhibition). Use molecular docking (AutoDock Vina) to map binding interactions .
  • Metabolic stability assays : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS to assess pharmacokinetic potential .

Q. How can researchers address challenges in crystallizing this compound for structural studies?

  • Co-crystallization : Add co-formers (e.g., carboxylic acids) to enhance crystal packing via hydrogen bonding .
  • Temperature gradients : Slow evaporation at 4°C or vapor diffusion (e.g., ether into DCM solution) improves crystal quality .
  • Polymorph screening : Use high-throughput platforms (e.g., Crystal16) to identify stable crystalline forms under varied solvent conditions .

Methodological Guidance

Q. What protocols ensure safe handling and storage of this compound in laboratory settings?

  • Handling : Use nitrile gloves and fume hoods to avoid inhalation/dermal exposure. Ethoxy and Boc groups are generally low-risk, but residual solvents (e.g., DCM) require strict ventilation .
  • Storage : Keep in amber vials under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the carbamate group .

Q. How should researchers design stability studies under varying pH and temperature conditions?

  • Forced degradation : Expose the compound to buffers (pH 1–13) at 40–80°C. Monitor degradation products via UPLC-MS and identify pathways (e.g., Boc cleavage at acidic pH) .
  • Kinetic analysis : Use Arrhenius plots to extrapolate shelf-life at room temperature from accelerated stability data .

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